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Compound of Interest

Compound Name: 1,3,5-Tris(4-nitrophenyl)benzene

Cat. No.: B1636164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3,5-Tris(4-nitrophenyl)benzene, a

pivotal compound in biochemical research and materials science. This document details its

chemical properties, synthesis, and key applications, supported by experimental data and

procedural outlines.

Nomenclature and Chemical Identity
The formal IUPAC name for the compound is 1,3,5-Tris(4-nitrophenyl)benzene[1]. It is a

symmetrical aromatic compound characterized by a central benzene ring substituted with three

4-nitrophenyl groups at the 1, 3, and 5 positions.
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Identifier Value

IUPAC Name 1,3,5-Tris(4-nitrophenyl)benzene[1][2]

CAS Number 29102-61-2[2][3]

Molecular Formula C₂₄H₁₅N₃O₆[2][3]

Molecular Weight 441.39 g/mol [3]

InChI Key GCJMOUZZEAVLLT-UHFFFAOYSA-N[1]

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C

=C3)--INVALID-LINK--[O-])C4=CC=C(C=C4)--

INVALID-LINK--[O-])--INVALID-LINK--[O-][1]

Physicochemical and Spectroscopic Data
The compound's properties are well-documented, making it a reliable building block in various

synthetic applications.

Table 2.1: Physicochemical Properties
Property Value Source

Appearance White to Yellow/Brown Solid [3][4]

Melting Point 151–152 °C [4]

Storage Temperature 2-8°C [3]

Topological Polar Surface Area 137.46 Å² [1][5]

Table 2.2: Spectroscopic Data
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Technique Data

**FT-IR (KBr, cm⁻¹) **

νₘₐₓ= 3043 (aromatic C-H), 1595 (aromatic

C=C), 1489 (aromatic C=C), 1379 (nitro group

N-O stretch)[2][4]

¹H NMR (CDCl₃, 500 MHz)
δ = 7.70 (s, 3H), 7.62 (d, J=8.2 Hz, 6H), 7.56 (d,

J=8.1 Hz, 6H)[4]

¹³C NMR (CDCl₃, 125 MHz) δ = 141.6, 139.7, 132.1, 128.9, 125.0, 122.3[4]

Experimental Protocols
Detailed methodologies for the synthesis and subsequent reduction of 1,3,5-Tris(4-
nitrophenyl)benzene are provided below.

Synthesis via Acid-Catalyzed Cyclotrimerization
The most common route for synthesizing 1,3,5-Tris(4-nitrophenyl)benzene is the acid-

catalyzed cyclotrimerization of 4-nitroacetophenone[2][6]. This process involves the self-

condensation of three ketone molecules.

Protocol:

A mixture of 4-nitroacetophenone (10 g, 60.5 mmol) and trifluoromethanesulfonic acid (triflic

acid, 400 μL) is prepared in toluene (40 mL).

The reaction mixture is heated to reflux for 48 hours[2].

Progress is monitored via Thin-Layer Chromatography (TLC).

Upon completion, the mixture is cooled, and the resulting precipitate is collected.

The solid is washed and dried to yield the final product.
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Synthesis Workflow

4-Nitroacetophenone (x3)

Reaction Mixture

Triflic Acid (Catalyst)
Toluene (Solvent)

Reflux for 48h

Precipitation & Isolation

1,3,5-Tris(4-nitrophenyl)benzene

Click to download full resolution via product page

Caption: Synthesis workflow for 1,3,5-Tris(4-nitrophenyl)benzene.

Reduction to 1,3,5-Tris(4-aminophenyl)benzene (TAPB)
The nitro groups of the title compound can be efficiently reduced to form 1,3,5-Tris(4-

aminophenyl)benzene (TAPB), a valuable monomer in polymer chemistry.

Protocol:
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A mixture of 1,3,5-Tris(4-nitrophenyl)benzene (3 g, 6.80 mmol) and 10 wt. % Palladium on

carbon (600 mg) is suspended in ethanol (60 mL)[2].

The mixture is heated to reflux, and hydrazine hydrate (9 mL) is added dropwise[2].

The reaction is refluxed overnight[2].

After completion, the hot reaction mixture is filtered through celite to remove the catalyst.

The filtrate is cooled to -24°C for 3 hours to induce precipitation.

The bright-yellow solid precipitate (TAPB) is collected by filtration, washed with cold ethanol

(10 mL), and dried in air for 24 hours. This method typically yields the product in high purity

(87% yield)[2].

1,3,5-Tris(4-nitrophenyl)benzene
(TNPB)

Reflux Overnight

Reduction

Catalyst: Pd/C
Reducing Agent: Hydrazine Hydrate

Solvent: Ethanol

1,3,5-Tris(4-aminophenyl)benzene
(TAPB)

Click to download full resolution via product page

Caption: Reaction pathway for the reduction of TNPB to TAPB.

Key Applications
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The unique structure of 1,3,5-Tris(4-nitrophenyl)benzene makes it a versatile molecule for

both therapeutic and materials science applications.

Biochemical Research: Inhibition of Amyloid Fibril
Formation
In the field of drug development, 1,3,5-Tris(4-nitrophenyl)benzene serves as a potent inhibitor

of amyloid fibril formation, a pathological hallmark of neurodegenerative diseases like

Alzheimer's and Parkinson's.[2] The mechanism involves the competitive interaction of its

triphenylbenzene core with aromatic residues in amyloidogenic proteins, such as hen egg white

lysozyme (HEWL).[2] This interaction disrupts the self-assembly process that leads to the

formation of toxic oligomers and fibrils.[2] The electron-withdrawing nature of the para-nitro

groups enhances this inhibitory effect compared to derivatives with electron-donating groups.[2]

Pathological Protein Aggregation

Inhibitory Mechanism

Amyloidogenic Proteins Self-Assembly Toxic Oligomers & Fibrils

Competitive Interaction with
Aromatic Residues

Targets

1,3,5-Tris(4-nitrophenyl)benzene Prevention of Self-Assembly

Click to download full resolution via product page

Caption: Mechanism of amyloid fibril inhibition.

Materials Science: Precursor for Porous Materials
1,3,5-Tris(4-nitrophenyl)benzene is a critical precursor for creating nitrogen-doped

microporous carbon materials (N-MCs).[2] When reacted with nitrogen-rich compounds like

melamine, it can form azo-linked polymers. Subsequent calcination of these polymers yields

carbon materials with uniform and tunable pore sizes.[2] These N-MCs exhibit excellent

performance in CO₂ capture, showing high uptake capacity and selectivity over N₂. They also
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show promise for H₂ adsorption, making them relevant for energy storage and environmental

applications.[2]

This guide consolidates critical information on 1,3,5-Tris(4-nitrophenyl)benzene, providing a

foundation for its application in advanced research and development. Its well-defined structure

and versatile reactivity ensure its continued importance in creating novel functional materials

and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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